Cas no 1215341-55-1 (N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride)

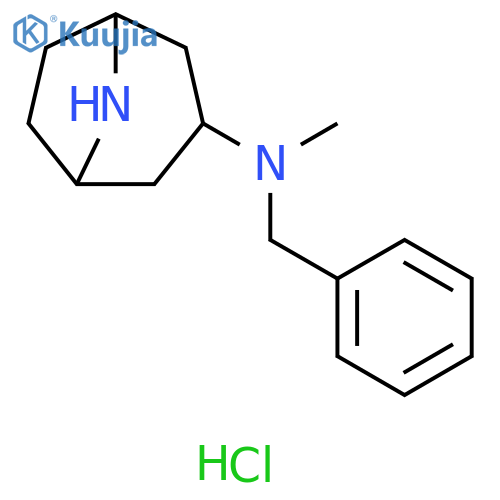

1215341-55-1 structure

商品名:N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride

- 1215341-55-1

- N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

- AKOS015845386

- N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

- N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride

-

- インチ: 1S/C15H22N2.ClH/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13;/h2-6,13-16H,7-11H2,1H3;1H

- InChIKey: SVVORGFBPBJKGZ-UHFFFAOYSA-N

- ほほえんだ: N(C1CC2CCC(N2)C1)(C)CC1C=CC=CC=1.Cl

計算された属性

- せいみつぶんしりょう: 302.1316542g/mol

- どういたいしつりょう: 302.1316542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021804-500mg |

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride |

1215341-55-1 | 500mg |

3332.0CNY | 2021-07-13 | ||

| TRC | B702208-5mg |

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |

1215341-55-1 | 5mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B702208-10mg |

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |

1215341-55-1 | 10mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B702208-50mg |

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride |

1215341-55-1 | 50mg |

$ 115.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021804-500mg |

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride |

1215341-55-1 | 500mg |

3332CNY | 2021-05-07 |

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1215341-55-1 (N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 57707-64-9(2-azidoacetonitrile)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量